N-Oxoimidosulfurous diamide
Description
N-Oxoimidosulfurous diamide, also referred to as imidosulfamic acid or sulfuric diamide, is a sulfur-containing diamide with the molecular formula H₄N₂O₂S and CAS number 7803-58-9 . Its structure consists of a central sulfur atom bonded to two amide groups (N–S–N) and two oxo groups (O=S=O), making it a derivative of sulfuric acid where hydroxyl groups are replaced by amide functionalities. This compound is primarily utilized in chemical synthesis as an intermediate, though its specific applications in pharmaceuticals or materials science remain underexplored in the provided literature. Key properties include a molecular weight of 96.10 g/mol and stability under standard conditions, as inferred from its use in controlled synthetic processes .
Properties
CAS No. |
144304-55-2 |
|---|---|
Molecular Formula |
H3N3OS |
Molecular Weight |
93.11 g/mol |
InChI |
InChI=1S/H3N3OS/c1-5(2)3-4/h(H3,1,2) |
InChI Key |
BGQSRQKMECNOSP-UHFFFAOYSA-N |
Canonical SMILES |
NS(=N)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Oxoimidosulfurous diamide typically involves the reaction of an oxoimido precursor with a sulfurous diamide reagent under controlled conditions. One common method involves the use of N-acyl oxazolidinones, which are transformed into the desired compound through a series of steps involving selective activation and subsequent reactions . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-Oxoimidosulfurous diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction reactions can convert the oxoimido group to an amine, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxoimido group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds with diverse applications.
Scientific Research Applications
N-Oxoimidosulfurous diamide has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-Oxoimidosulfurous diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights critical differences between N-Oxoimidosulfurous diamide and analogous compounds:
Key Observations:
- Sulfur vs. Phosphorus Backbone : this compound and P-methylphosphonic diamide differ in their central atoms (S vs. P), leading to distinct reactivity. Phosphonic diamides exhibit higher electrophilicity due to phosphorus’s larger atomic radius and polarizability .
- Bioactivity: N,N-Di-oxalamide derivatives demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria (e.g., E. coli and S. aureus), with MIC values comparable to streptomycin .
- N,N-Di-oxalamides are prepared through azalactonization of mixed anhydrides (e.g., succiniamide intermediates) and subsequent nucleophilic attacks by amines on oxalyl chloride .
Thermal and Chemical Stability
- This compound’s stability is likely lower due to its non-aromatic structure but may still serve as a precursor for sulfonamide-based polymers.
- Phosphonic Diamides : P-methylphosphonic diamide’s stability is influenced by P–N bond strength, which is susceptible to hydrolysis under acidic conditions .
Q & A
What are the standard protocols for synthesizing N-Oxoimidosulfurous diamide derivatives, and how can purity be validated?
Basic Research Question
Synthesis typically involves reacting acyl chlorides with amine precursors under anhydrous conditions, followed by oxidation to introduce the oxoimidosulfurous moiety. Critical steps include maintaining inert atmospheres (e.g., nitrogen) to prevent hydrolysis and using catalysts like triethylamine to enhance reaction efficiency. Purity validation requires elemental analysis (C, H, N, S content), infrared spectroscopy (IR) for functional group identification (e.g., -SO- and -NH- stretches), and nuclear magnetic resonance (NMR) for structural confirmation. Mass spectrometry further supports molecular weight verification. Yield optimization (63–72%) often involves iterative solvent selection (e.g., dichloromethane or DMF) and temperature control .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
Researchers must work in fume hoods with proper PPE (gloves, lab coats, goggles) due to potential respiratory and dermal toxicity. Storage should adhere to anhydrous conditions to prevent decomposition. Safety Data Sheets (SDS) recommend spill management with inert absorbents (e.g., vermiculite) and disposal via licensed hazardous waste facilities. Regular exposure monitoring and institutional biosafety committee approvals are mandatory for in vivo applications .
How can researchers characterize the biological activity of this compound, particularly its role in oxidative stress pathways?
Advanced Research Question
Mechanistic studies often focus on diamide-induced disulfide stress, where the compound oxidizes thiol groups in proteins, leading to non-native disulfide bonds. Experimental designs include dose-response assays (e.g., 0.1–5 mM concentrations) and time-course analyses (20–120 minutes) to track intracellular metal ion accumulation (e.g., Al³⁺ via ionomics). Confocal microscopy with fluorescent probes (e.g., monochlorobimane for glutathione depletion) can visualize redox changes. Data interpretation should account for dose-dependent cytotoxicity thresholds and cross-validate with knockout yeast strains lacking antioxidant enzymes (e.g., glutathione reductase) .
What methodologies are used to investigate resistance mechanisms to diamide compounds in biological systems?
Advanced Research Question
Resistance studies employ bioassays on model organisms (e.g., Tuta absoluta larvae) to determine LC₅₀ values and resistance ratios. Molecular docking simulations (e.g., AutoDock Vina) identify binding affinity changes in target proteins like ryanodine receptors. Transcriptomic analysis (RNA-seq) of resistant strains reveals overexpression of detoxification genes (e.g., cytochrome P450s). Resistance management strategies should integrate rotational use with non-diamide insecticides and baseline susceptibility monitoring .
How can contradictory data on diamide-induced cellular rigidity be resolved?
Advanced Research Question
Contradictions in mechanical effects (e.g., RBC deformability) arise from differences in diamide concentrations (0.1–1.0 mM) and exposure times. Comparative studies should standardize protocols using osmotic gradient ektacytometry to measure shear modulus () and membrane curvature (). Statistical validation via ANOVA can identify significant deviations, while atomic force microscopy (AFM) provides nanoscale mechanical profiling. Confounding factors like cell viability and cross-linking specificity (e.g., spectrin vs. actin) must be controlled .
What statistical approaches are recommended for analyzing diamide-related experimental data?
Methodological Guidance
For dose-response curves, nonlinear regression (e.g., log-logistic models in R’s drc package) calculates EC₅₀ values. Time-series data require mixed-effects models to account for repeated measurements. Significance testing (e.g., Student’s t-test for pairwise comparisons) should include Bonferroni corrections for multiple hypotheses. Data visualization tools like GraphPad Prism ensure clarity in plotting error bars and trendlines .
How can researchers optimize experimental conditions for studying diamide-protein interactions?
Advanced Research Question
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics (KD, ΔH). Buffer optimization (pH 7.4, 25°C) minimizes nonspecific interactions. For cleavage studies, RP-HPLC coupled with high-resolution mass spectrometry (HRMS) identifies modified peptides (e.g., +16 Da from isocyanate hydrolysis). Mutagenesis of cysteine residues validates disulfide bond involvement .
What environmental impact assessments are critical for diamide-based compounds?
Advanced Research Question
Ecotoxicology studies should follow OECD guidelines, using Daphnia magna or Danio rerio models to assess acute/chronic toxicity. Biodegradation assays under aerobic/anaerobic conditions measure half-lives, while LC-MS/MS tracks metabolite formation. Computational tools like EPI Suite predict bioaccumulation potential (log KOW) .
How does diamide alter ion homeostasis in eukaryotic cells, and what analytical techniques are most effective?
Advanced Research Question
Inductively coupled plasma mass spectrometry (ICP-MS) quantifies diamide-induced ion flux (e.g., Al³⁺, Ca²⁺). Fluorescent dyes (e.g., Fluo-4 for calcium) enable real-time tracking via flow cytometry. Synchrotron X-ray fluorescence microscopy (SXRF) provides spatially resolved ion distribution maps. Data interpretation must differentiate between primary ion uptake and secondary oxidative stress effects .
What strategies mitigate diamide interference in proteomic studies?
Methodological Guidance
Pre-treatment with reducing agents (e.g., DTT or TCEP) reverses artifactual disulfide bonds. Two-dimensional electrophoresis (2DE) with differential staining identifies diamide-specific protein modifications. Label-free quantitative proteomics (LFQ) using MaxQuant software distinguishes endogenous vs. diamide-induced post-translational modifications. Negative controls (untreated samples) are essential for baseline correction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
